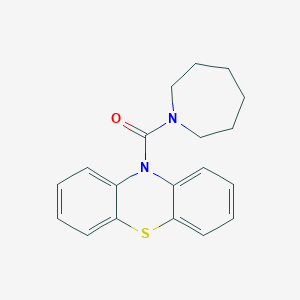

1-azepanyl(10H-phenothiazin-10-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl(phenothiazin-10-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c22-19(20-13-7-1-2-8-14-20)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h3-6,9-12H,1-2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQRFNGCRDWCCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure, Conformational Analysis, and Spectroscopic Elucidation

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms and providing detailed information about the conformational landscape of 1-azepanyl(10H-phenothiazin-10-yl)methanone in solution. Both ¹H and ¹³C NMR spectra would reveal a set of distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the phenothiazine (B1677639) and azepane moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic multiplets in the aromatic region, corresponding to the protons on the two benzene (B151609) rings of the phenothiazine core. The protons of the azepane ring would likely appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum, a consequence of their conformational flexibility and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons of the phenothiazine core, and the aliphatic carbons of the azepane ring. The chemical shifts of these carbons would be indicative of their local electronic environments.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and establishing the connectivity between the phenothiazine, carbonyl, and azepane fragments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenothiazine Aromatic Protons | 6.8 - 7.5 | 115 - 145 |

| Azepane Protons (α to N) | 3.2 - 3.6 | 45 - 55 |

| Azepane Protons (other) | 1.5 - 1.9 | 25 - 35 |

| Carbonyl Carbon | - | 165 - 175 |

Note: The predicted chemical shift ranges are based on typical values for similar functional groups and molecular fragments. Actual experimental values may vary.

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is employed to identify the key functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-S stretching vibrations.

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can offer additional structural insights by revealing how the molecule breaks apart under ionization.

Interactive Data Table: Key Spectroscopic Data

| Technique | Key Feature | Expected Value |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1630 - 1680 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to C₁₉H₂₀N₂OS |

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound.

Conformational Dynamics and Stereochemical Considerations

The presence of flexible and conformationally distinct moieties within this compound leads to a rich and complex conformational landscape.

The seven-membered azepane ring is highly flexible and can exist in several low-energy conformations, such as the chair, twist-chair, and boat forms. The twist-chair conformation is often the most stable for substituted azepanes. The specific conformation adopted by the azepane ring in this molecule will be influenced by the steric demands of the phenothiazine-carbonyl substituent and can have significant stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and can influence the reactivity and electronic properties of the molecule. The orientation of the lone pair of electrons on the azepane nitrogen atom, for instance, will be dictated by the ring's conformation.

Investigation of Biochemical and Cellular Mechanisms

Enzyme Modulation and Inhibition Mechanisms

Phenothiazine (B1677639) derivatives have been extensively studied for their ability to modulate the activity of various enzymes, with a particular focus on cholinesterases.

A number of studies have highlighted the potential of phenothiazine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine. For instance, a series of novel phenothiazine derivatives demonstrated moderate to good inhibitory activity against both enzymes. One particular compound, 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-carbaldehyde, exhibited more potent AChE inhibition than the reference drug donepezil.

Kinetic analyses have revealed that these compounds often act as mixed-type inhibitors for both AChE and BChE. nih.gov This mixed-type inhibition suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have further elucidated these interactions, showing that the phenothiazine ring can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The side chains attached to the phenothiazine core, such as the dimethylaminopropyl group, are thought to interact with the acyl-binding pocket of the enzyme. nih.gov Similarly, for BChE, the phenothiazine ring interacts with the CAS and the choline-binding site. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-carbaldehyde | AChE | 0.12 ± 0.01 | Mixed |

| 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-carbaldehyde | BChE | 1.25 ± 0.11 | Mixed |

| 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-carbonitrile | hAChE | 0.08 | - |

| 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-carbonitrile | hBChE | 0.56 | - |

| 10-(2-(dimethylamino)ethyl)-10H-phenothiazine-2-carbonitrile | AChE | 0.06 | Mixed |

| 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-sulfonamide | AChE | 0.08 | Mixed |

| 10-(3-(dimethylamino)propyl)-10H-phenothiazine-2-sulfonamide | BChE | 1.12 | Mixed |

| N'-(4-hydroxy-3-methoxybenzylidene)-10-methyl-10H-phenothiazine-2-carbohydrazide | AChE | 1.5 | - |

| N'-(4-hydroxy-3-methoxybenzylidene)-10-methyl-10H-phenothiazine-2-carbohydrazide | BChE | 2.8 | - |

hAChE: human acetylcholinesterase, hBChE: human butyrylcholinesterase

Beyond cholinesterases, phenothiazine derivatives have been investigated for their interactions with other enzymes. For example, some analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammatory and pain pathways. The kinetics of these interactions are crucial for understanding their therapeutic potential. For instance, studies on 10H-phenothiazin-2-yl-methanamine have detailed its antioxidant properties and the kinetics of its reaction in inhibiting radical chain oxidation. The effective rate constants for inhibition and the inhibition capacity have been determined, providing quantitative measures of its antioxidant efficacy.

Receptor Binding and Downstream Signaling Pathway Modulation

The interaction of phenothiazine derivatives with cellular receptors is a key aspect of their mechanism of action, leading to the modulation of various downstream signaling pathways.

While specific receptor binding studies for 1-azepanyl(10H-phenothiazin-10-yl)methanone are not extensively detailed in the provided context, the broader class of phenothiazines is known to interact with a variety of receptors. Molecular docking studies on phenothiazine derivatives targeting cholinesterases have provided insights into their binding modes. nih.gov These studies reveal that the tricyclic phenothiazine core is a critical pharmacophore that can engage in hydrophobic and π-π stacking interactions within the active sites of enzymes, which can be analogous to receptor binding pockets. nih.gov The nature and position of substituents on the phenothiazine ring and the side chain at the N-10 position are crucial for determining the binding affinity and selectivity. physchemres.org

Phenothiazine derivatives have been shown to modulate critical cellular processes, including oxidative stress and apoptosis. Several studies have demonstrated the neuroprotective effects of these compounds against hydrogen peroxide (H2O2)-induced cell injury in SH-SY5Y neuroblastoma cells. nih.govphyschemres.org This neuroprotection is often linked to their antioxidant properties. For instance, certain phenothiazine-based benzohydrazide (B10538) derivatives have exhibited potent antioxidant activities in various assays.

Furthermore, some phenothiazine derivatives have been found to induce apoptosis in cancer cells. The mechanism of apoptosis induction often involves the activation of caspases, such as caspase-3, and the regulation of the Bcl-2 family of proteins. Additionally, some of these compounds can cause cell cycle arrest, typically at the G2/M phase, in cancer cell lines.

Structure-Activity Relationships (SAR) in a Mechanistic Context

The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for understanding their mechanisms of action and for the rational design of new, more potent, and selective compounds.

Key structural features that influence activity include the nature of the substituent at the N-10 position of the phenothiazine ring and the substitution pattern on the ring itself. For example, the presence of a dimethylaminopropyl side chain at the N-10 position has been shown to be important for both antimicrobial and anticholinesterase activities.

The introduction of different functional groups at the C-2 position of the phenothiazine ring can significantly modulate the biological activity. For instance, a thiol group at this position can enhance antimicrobial activity, while other substituents can confer anticancer or anticholinesterase properties. physchemres.org In the context of dual sEH/FAAH inhibitors, substitutions on the aromatic rings of the molecule have been shown to affect microsomal stability and inhibitory potency. For example, the introduction of fluorine atoms or a nitro group at specific positions can influence the metabolic stability and activity of the compound.

| Structural Modification | Effect on Activity |

| Dimethylaminopropyl side chain at N-10 | Essential for antimicrobial and anticholinesterase activity |

| Thiol group at C-2 | Enhances antimicrobial activity |

| Substitutions on aromatic rings (in dual sEH/FAAH inhibitors) | Affects microsomal stability and inhibitory potency |

| Hydroxyl and methoxy (B1213986) groups on benzylidene ring (in benzohydrazide derivatives) | Essential for antioxidant and anticholinesterase activities |

Correlation Between Structural Modifications and Biochemical Interaction Profiles

The bioactivity of phenothiazine derivatives is significantly influenced by their structural characteristics. Modifications to the phenothiazine core, the side chain at the N10 position, and substitutions on the aromatic rings can drastically alter their biochemical interaction profiles, leading to a range of pharmacological effects from antipsychotic to anticancer activities. nih.govresearchgate.net

The phenothiazine nucleus itself is a privileged scaffold in medicinal chemistry. wikipedia.org The introduction of various substituents at different positions of this tricyclic system has been a key strategy in developing a diverse array of biologically active compounds. researchgate.net For instance, electron-withdrawing groups at the 2-position of the phenothiazine ring have been shown to enhance antipsychotic activity. slideshare.net This is attributed to the formation of hydrogen bonds between the protonated amino group of the side chain and the 2-substituent, facilitating competitive antagonism at dopamine (B1211576) receptors. slideshare.net

The nature of the substituent at the 10-position of the phenothiazine ring is also a critical determinant of biological activity. slideshare.net A three-carbon chain between the nitrogen at position 10 and a terminal tertiary amino group is often important for neuroleptic activity. slideshare.net In the case of this compound, the presence of a carbonyl group attached to the nitrogen at position 10, which is then linked to a seven-membered azepane ring, represents a distinct structural modification. This carboxamide linkage can influence the molecule's conformation, lipophilicity, and ability to interact with specific biological targets.

Table 1: Correlation of Structural Modifications in Phenothiazine Derivatives with Biochemical Interactions

| Structural Modification | Position | Effect on Biochemical Interaction | Reference |

| Electron-withdrawing group | 2-position of phenothiazine ring | Enhances antipsychotic activity by facilitating dopamine receptor antagonism. | slideshare.net |

| Three-carbon chain | 10-position of phenothiazine ring | Important for neuroleptic activity. | slideshare.net |

| N-acylation (carboxamide) | 10-position of phenothiazine ring | Can confer cytotoxic and potential anticancer properties. | nih.gov |

| Tertiary amino group | Terminal end of side chain at position 10 | Required for neuroleptic activity. | slideshare.net |

Identification of Pharmacophoric Features Critical for Mechanistic Elicitation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the phenothiazine class of compounds, several key pharmacophoric features have been identified that are critical for their diverse biological activities. These features include the tricyclic phenothiazine core, the side chain attached to the nitrogen atom, and specific substituent patterns.

The folded "butterfly" conformation of the phenothiazine ring system is a crucial pharmacophoric feature. This three-dimensional shape allows it to interact with a variety of receptors and enzymes. researchgate.net The tricyclic ring of phenothiazine derivatives can associate with hydrophobic pockets in proteins, such as the p1 pocket in KRAS. researchgate.net

Pharmacophore analysis of phenothiazine derivatives has also highlighted the importance of specific hydrophobic and hydrogen bonding features. For instance, in some models, a hydrophobic feature is associated with substitutions at the 2-position of the phenothiazine ring. nih.gov The presence of a protonated amino group in the side chain allows for the formation of hydrogen bonds, which is a key interaction for dopamine receptor antagonism. slideshare.net

The development of phenothiazine hybrids, where the phenothiazine scaffold is combined with other pharmacophores like dithiocarbamate (B8719985) or chalcone, has further expanded the understanding of the critical features for specific activities, such as anticancer effects. nih.gov

In Vitro Biological Assay Methodologies for Mechanistic Elucidation and Target Validation

A variety of in vitro biological assays are employed to unravel the biochemical and cellular mechanisms of phenothiazine derivatives and to validate their molecular targets. These assays range from cell-free enzymatic assays to cell-based assays that measure cellular processes like proliferation, apoptosis, and oxidative stress.

Cytotoxicity and Anti-proliferative Assays: To evaluate the potential anticancer activity of phenothiazine derivatives, cytotoxicity assays are commonly used. The MTS assay is one such method used to assess the viability of tumor cell lines after treatment with the compounds. nih.gov These assays help determine the concentration at which the compounds inhibit cell growth (e.g., IC50 values) and can be performed on a panel of different cancer cell lines to assess selectivity. nih.govnih.gov

Enzyme Inhibition Assays: Phenothiazines are known to interact with various enzymes. For example, their potential to modulate cholinesterase activity has been investigated. nih.govacs.org In vitro assays measuring the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the presence of phenothiazine derivatives can elucidate their impact on cholinergic signaling. nih.gov

Receptor Binding Assays: Given the well-established antipsychotic effects of many phenothiazines, receptor binding assays are crucial. These assays determine the affinity of the compounds for specific neurotransmitter receptors, such as dopamine, serotonin (B10506), histamine, and muscarinic receptors. nih.gov

Molecular Docking and In Silico Screening: Computational methods play a significant role in predicting the biological targets of phenothiazine derivatives. In silico target screening can identify potential protein targets, which can then be validated experimentally. nih.govacs.org Molecular docking studies provide insights into the binding modes of these compounds with their target proteins, helping to understand the structure-activity relationships at a molecular level. nih.gov For instance, docking studies have been used to predict the interactions of phenothiazine derivatives with the active site of acetylcholinesterase. acs.org

Oxidative Stress and Antioxidant Activity Assays: The phenothiazine scaffold has been associated with antioxidant properties. physchemres.org Assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay are used to evaluate the antioxidant capacity of these compounds in vitro. nih.gov Furthermore, assays to measure mitochondrial reactive oxygen species (ROS) can help to understand if the compounds induce oxidative stress-mediated cell death in cancer cells. nih.gov

Cellular Mechanism Assays: To delve deeper into the cellular effects, various assays are utilized. For example, studies on DNA fragmentation can indicate the induction of apoptosis. acs.org The investigation of tubulin polymerization can reveal if the compounds interfere with the cytoskeleton, a mechanism relevant for anticancer activity. nih.gov

Table 2: In Vitro Biological Assay Methodologies for Phenothiazine Derivatives

| Assay Type | Purpose | Example Methodologies | Reference |

| Cytotoxicity/Anti-proliferative | To determine the effect on cell viability and growth. | MTS assay, IC50 determination in cancer cell lines. | nih.govnih.gov |

| Enzyme Inhibition | To measure the inhibitory effect on specific enzymes. | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) activity assays. | nih.govacs.org |

| Receptor Binding | To determine the affinity for specific biological receptors. | Radioligand binding assays for dopamine, serotonin, etc. | nih.gov |

| Molecular Modeling | To predict and visualize molecule-target interactions. | In silico target screening, molecular docking. | nih.govacs.org |

| Antioxidant Activity | To evaluate the capacity to scavenge free radicals. | DPPH radical scavenging assay. | nih.gov |

| Cellular Mechanism | To investigate specific cellular pathways affected by the compound. | DNA fragmentation analysis (apoptosis), tubulin polymerization assay. | nih.govacs.org |

Advanced Materials Science and Non Therapeutic Applications

Exploration as Organic Electronic Materials, including Hole-Transporting Compounds

There is no available research on the exploration of 1-azepanyl(10H-phenothiazin-10-yl)methanone as an organic electronic material. The potential of phenothiazine (B1677639) derivatives, in general, for such applications is noted in the broader scientific literature, but specific studies on this compound are absent.

Applications in Analytical Chemistry as Fluorescent Probes or Reagents

No studies have been published detailing the application of this compound as a fluorescent probe or reagent in analytical chemistry.

Development as Tools for Chemical Biology Research

The development and use of this compound as a tool for chemical biology research have not been reported in the scientific literature.

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Methodologies for Diversification and Scalability

The synthesis of 1-azepanyl(10H-phenothiazin-10-yl)methanone would likely proceed through the acylation of phenothiazine (B1677639) to form a phenothiazine-10-carbonyl chloride intermediate, followed by amidation with azepane. Future research should focus on developing novel and more efficient synthetic routes that allow for both diversification of the molecular scaffold and scalability for potential applications.

One promising area of exploration is the use of greener and more sustainable synthetic methods. This could involve leveraging flow chemistry, which can offer improved reaction control, higher yields, and reduced waste compared to traditional batch processes. Microwave-assisted synthesis is another avenue that could significantly shorten reaction times and improve energy efficiency.

A key challenge in the synthesis of phenothiazine derivatives is the potential for side reactions, such as oxidation of the sulfur atom. nih.gov Future methodologies should aim to minimize these side products through careful control of reaction conditions or the use of protective groups. The hydrolytic instability of the phenothiazine-10-carbonyl chloride intermediate also presents a challenge that requires the use of anhydrous conditions and may necessitate the development of more stable acylating agents.

Integration of Advanced Computational Techniques for Predictive Modeling of Compound Behavior

Advanced computational techniques are poised to play a pivotal role in accelerating the research and development of this compound and its analogues. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures. google.comssrn.com Such in-silico studies can provide valuable insights into the conformational preferences of the molecule, particularly the orientation of the azepane ring relative to the phenothiazine core, which is known to be crucial for the biological activity of related compounds. researchgate.net

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of this compound with various biological targets. nih.gov Given that phenothiazine derivatives are known to interact with a wide range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, as well as enzymes like cholinesterases, docking studies can help to identify the most promising therapeutic targets for this novel compound. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of a series of phenothiazine-azepane analogues with their biological activity. nih.gov These models can then be used to guide the design of new compounds with improved potency and selectivity. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the compound when interacting with its biological target, offering a more realistic representation of the binding process.

A significant challenge in the computational modeling of phenothiazine derivatives is the accurate prediction of their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Future research should focus on developing more sophisticated models that can reliably predict these properties, thereby reducing the rate of attrition in later stages of drug development.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

While the molecular mechanisms of many phenothiazine derivatives have been extensively studied, the introduction of the azepane moiety in this compound could lead to novel biological activities or a modified pharmacological profile. A key area for future research will be the in-depth elucidation of its molecular mechanisms in various biological systems.

Given the known antipsychotic, anticancer, and antimicrobial activities of phenothiazines, it will be crucial to investigate whether this compound retains these properties and to what extent the azepane ring influences its potency and selectivity. nih.gov For instance, the conformational flexibility of the seven-membered azepane ring could allow for optimal interactions with specific receptor subtypes, potentially leading to a more favorable side-effect profile compared to existing phenothiazine drugs. lifechemicals.com

Investigations into its potential as an anticancer agent should explore its effects on cell proliferation, apoptosis, and angiogenesis. nih.gov Furthermore, its ability to overcome multidrug resistance in cancer cells, a known property of some phenothiazine derivatives, should be a key focus of investigation. In the context of infectious diseases, its antimicrobial activity against a broad spectrum of bacteria and fungi, including drug-resistant strains, should be evaluated.

Exploration of Emerging Non-Therapeutic Applications and Industrial Potential

Beyond its potential therapeutic applications, the unique chemical structure of this compound suggests that it could have utility in various non-therapeutic and industrial settings. Phenothiazine and its derivatives are known to possess interesting electronic and photophysical properties, making them attractive candidates for applications in materials science.

Future research could explore the use of this compound as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating nature of the phenothiazine core, combined with the potential for tuning the electronic properties through modification of the azepane ring, could lead to the development of materials with tailored optoelectronic characteristics.

Phenothiazines are also used as antioxidants and polymerization inhibitors in various industrial processes. The potential of this compound in these applications should be investigated. The presence of the azepane moiety might influence its solubility and stability in different industrial formulations.

The development of phenothiazine-based sensors for the detection of various analytes is another emerging area of research. The ability of the phenothiazine core to undergo reversible redox processes could be harnessed to develop electrochemical or colorimetric sensors. The azepane ring could be functionalized to introduce specific recognition elements for the target analyte.

A major challenge in this area will be to establish a clear structure-property relationship that allows for the rational design of phenothiazine-azepane derivatives with specific non-therapeutic functionalities.

Strategies for Overcoming Synthetic and Methodological Bottlenecks in Hybrid Heterocyclic Chemistry

The synthesis of hybrid heterocyclic compounds like this compound often presents unique challenges that require innovative solutions. A key bottleneck in the synthesis of phenothiazine derivatives is the often harsh conditions required for the initial cyclization to form the tricyclic core. Future strategies should focus on the development of milder and more general methods for the construction of the phenothiazine scaffold.

The functionalization of the phenothiazine ring at specific positions can also be challenging due to the competing reactivity of different sites. The development of regioselective functionalization methods is therefore a high priority. This could involve the use of directing groups or the application of modern synthetic techniques such as C-H activation.

Another significant challenge is the purification of the final products. The often-similar polarities of the desired product and any side products can make chromatographic separation difficult and time-consuming. The development of crystallization-induced dynamic resolution or other non-chromatographic purification techniques would be highly beneficial.

To accelerate the discovery of new bioactive hybrid heterocyclic compounds, the integration of automated synthesis platforms with high-throughput screening is a promising strategy. This would allow for the rapid synthesis and evaluation of large libraries of compounds, leading to the identification of new lead structures more efficiently.

Furthermore, a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of these complex heterocyclic systems is needed. This can be achieved through a combination of experimental and computational studies and will be crucial for the development of more robust and reliable synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.